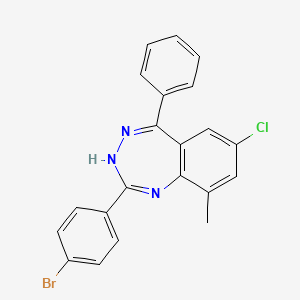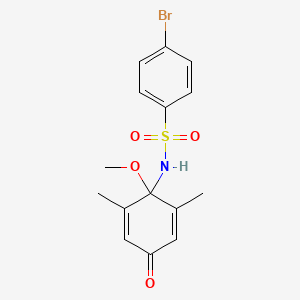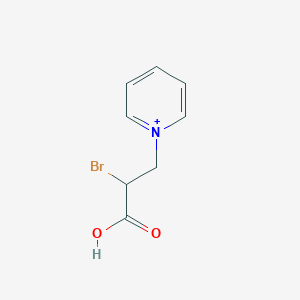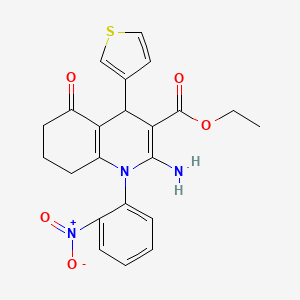![molecular formula C28H25N3O4S B15011095 N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B15011095.png)
N-benzyl-N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its versatile chemical properties. This compound finds applications in various scientific fields due to its unique molecular structure, combining features of sulfonamide and hydrazone chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE generally begins with the preparation of the appropriate hydrazone intermediate. This involves the condensation of benzylamine with 2-hydroxybenzaldehyde under controlled conditions, forming the hydrazone linkage. The subsequent sulfonation reaction introduces the sulfonamide functionality, often using sulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow synthesis techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfone derivatives.
Reduction: : Potentially yielding the corresponding amine derivatives.
Substitution: : Particularly nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
Oxidation yields sulfone compounds, reduction leads to amine derivatives, and substitution reactions introduce various nucleophiles into the aromatic ring, diversifying its functional applications.
Applications De Recherche Scientifique
N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is prominent in:
Chemistry: : As an intermediate in organic synthesis and a reagent in various chemical reactions.
Biology: : For studying enzyme inhibition due to its sulfonamide moiety.
Medicine: : As a potential lead compound in drug development, particularly in antimicrobial and anticancer research.
Industry: : Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
This compound exerts its effects through interactions with various molecular targets, primarily enzymes. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in microorganisms, making it a potent antimicrobial agent. The hydrazone linkage can interact with specific proteins, affecting their function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparing N-BENZYL-N-(2-{N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE with other sulfonamide and hydrazone compounds reveals its unique combination of functionalities. Similar compounds include:
N-(2-Hydroxybenzylidene)-4-methylbenzenesulfonamide: : Lacks the benzyl and hydrazone linkage.
N-Benzylidene-2-hydroxybenzenesulfonamide: : Simpler structure without additional functional groups.
Its uniqueness lies in its dual functional groups, making it versatile for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C28H25N3O4S |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C28H25N3O4S/c1-21-15-17-24(18-16-21)36(34,35)31(20-22-9-3-2-4-10-22)26-13-7-6-12-25(26)28(33)30-29-19-23-11-5-8-14-27(23)32/h2-19,32H,20H2,1H3,(H,30,33)/b29-19+ |
Clé InChI |
FMNUGESGGRQWJO-VUTHCHCSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B15011014.png)
![3-(1,3-dihydro-2H-isoindol-2-yl)-N'-[(Z)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B15011018.png)
![(2z,5z)-3-Hydroxy-5-[3,3-pentamethylene-3,4-dihydroisoquinolin-1(2h)-ylidene]-1-phenylpent-2-ene-1,4-dione](/img/structure/B15011028.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15011032.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011034.png)
![1-[3,3,3'-tris(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011053.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15011057.png)

![(5E)-1-(3,4-Dichlorophenyl)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15011063.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B15011070.png)

![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15011075.png)


